molecular formula C13H28N4 B12609180 1,1'-(Pentane-1,5-diyl)dipiperazine CAS No. 904958-91-4

1,1'-(Pentane-1,5-diyl)dipiperazine

Cat. No.: B12609180
CAS No.: 904958-91-4
M. Wt: 240.39 g/mol
InChI Key: HZOGSKJEJYLPFO-UHFFFAOYSA-N
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Description

1,1’-(Pentane-1,5-diyl)dipiperazine is a chemical compound characterized by the presence of two piperazine rings connected by a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Pentane-1,5-diyl)dipiperazine typically involves the reaction of piperazine with 1,5-dibromopentane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of 1,1’-(Pentane-1,5-diyl)dipiperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Pentane-1,5-diyl)dipiperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1’-(Pentane-1,5-diyl)dipiperazine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic effects, including its use as an anxiolytic agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(Pentane-1,5-diyl)dipiperazine involves its interaction with specific molecular targets. In biological systems, it can interact with neurotransmitter receptors, leading to anxiolytic effects. The compound can also form stable complexes with metal ions, which is useful in coordination chemistry .

Comparison with Similar Compounds

Uniqueness: 1,1’-(Pentane-1,5-diyl)dipiperazine is unique due to its specific pentane linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Properties

CAS No.

904958-91-4

Molecular Formula

C13H28N4

Molecular Weight

240.39 g/mol

IUPAC Name

1-(5-piperazin-1-ylpentyl)piperazine

InChI

InChI=1S/C13H28N4/c1(2-8-16-10-4-14-5-11-16)3-9-17-12-6-15-7-13-17/h14-15H,1-13H2

InChI Key

HZOGSKJEJYLPFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCCCN2CCNCC2

Origin of Product

United States

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